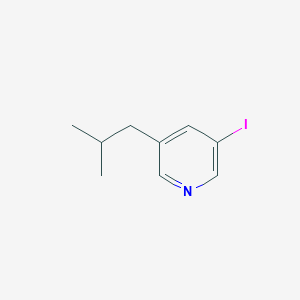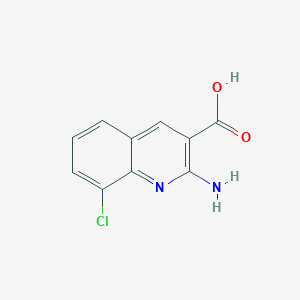
(6-Bromo-3-chloropyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-3-chloropyridin-2-yl)methanamine is a chemical compound with the molecular formula C6H6BrClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a methanamine group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-3-chloropyridin-2-yl)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method includes the bromination of 2-chloropyridine to form 6-bromo-2-chloropyridine, which is then reacted with formaldehyde and ammonia to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-3-chloropyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
(6-Bromo-3-chloropyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Bromo-3-chloropyridin-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-6-chloropyridin-2-yl)methanamine: Similar structure but different position of halogen atoms.
(6-Bromo-2-chloropyridin-3-yl)methanamine: Another isomer with different halogen positions.
(3-Chloropyridin-2-yl)methanamine: Lacks the bromine atom but has a similar pyridine core.
Uniqueness
(6-Bromo-3-chloropyridin-2-yl)methanamine is unique due to its specific arrangement of bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological studies .
Properties
Molecular Formula |
C6H6BrClN2 |
|---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
(6-bromo-3-chloropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6BrClN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H,3,9H2 |
InChI Key |
XPPOHRKGGLOJQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


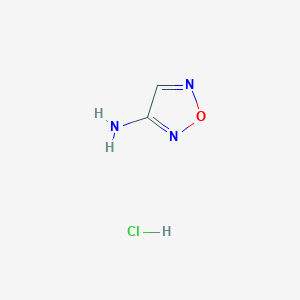


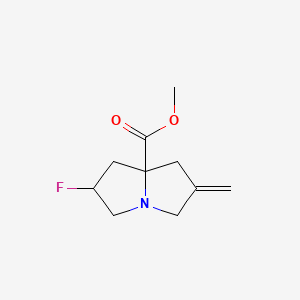
![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)
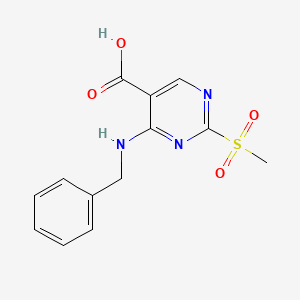
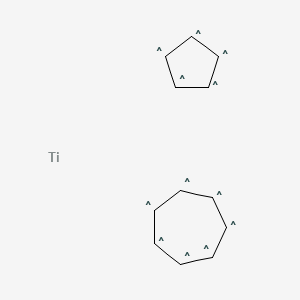
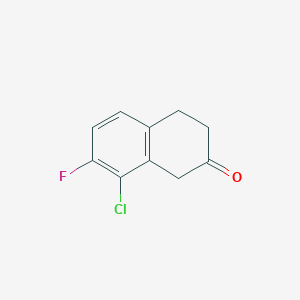
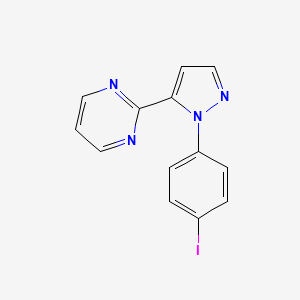
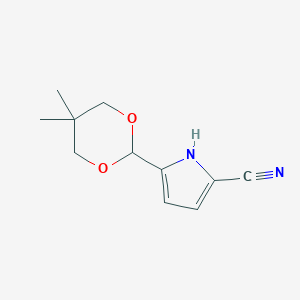

![3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13670100.png)
